trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid” is a chiral compound . It has a CAS Number of 733742-71-7 and a molecular weight of 246.31 . The compound is not chirally pure and contains a mixture of enantiomers . It is a white solid in physical form .
Molecular Structure Analysis
The molecular formula of “this compound” is C15H18O3 . The molecule contains a total of 37 bonds, including 19 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, and 6 aromatic bonds . It also contains 2 six-membered rings, 1 aliphatic carboxylic acid, 1 aromatic ketone, and 1 hydroxyl group .Physical and Chemical Properties Analysis
The compound is a white solid . It has a molecular weight of 246.31 . The IUPAC name is (1R,2R)-2-(3-methylbenzoyl)cyclohexanecarboxylic acid .Scientific Research Applications
Synthesis and Structural Studies
Preparation Techniques : Research has explored various preparation techniques for cyclohexane derivatives, including trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid. These studies focus on the synthesis from different starting materials and conditions, providing insights into efficient production methods for these compounds (Bekkum et al., 2010).
Stereochemical Analysis : Investigations into the stereostructures of various cyclohexane derivatives, including this compound, have been conducted using advanced spectroscopic techniques. This research is crucial for understanding the spatial arrangement of atoms in these molecules, which can influence their chemical properties and potential applications (Sohár et al., 1995).
Chemical Transformations and Reactions : Studies have explored the reactions of this compound with various reagents, leading to the formation of complex compounds with potential applications in various fields, including pharmaceuticals and materials science (Kanizsai et al., 2007).
Analytical and Detection Techniques
- Mass Spectrometry Studies : The mass spectra of various cyclohexane derivatives, including this compound, have been analyzed. This research provides insights into the molecular fragmentation patterns, aiding in the identification and analysis of these compounds (Bekkum et al., 2010).
Properties
IUPAC Name |
(1R,2R)-2-(3-methylbenzoyl)cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-10-5-4-6-11(9-10)14(16)12-7-2-3-8-13(12)15(17)18/h4-6,9,12-13H,2-3,7-8H2,1H3,(H,17,18)/t12-,13-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSIEUMRWFFUAB-CHWSQXEVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2CCCCC2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)[C@@H]2CCCC[C@H]2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101196706 |
Source
|
Record name | rel-(1R,2R)-2-(3-Methylbenzoyl)cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101196706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
733742-71-7 |
Source
|
Record name | rel-(1R,2R)-2-(3-Methylbenzoyl)cyclohexanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=733742-71-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-(1R,2R)-2-(3-Methylbenzoyl)cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101196706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.